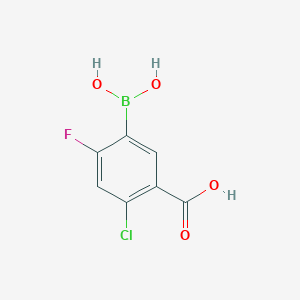

5-Carboxy-4-chloro-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-borono-2-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITGPPMCCAVZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies. The primary application of this compound in Suzuki-Miyaura cross-coupling reactions is also discussed and illustrated.

Introduction

Substituted phenylboronic acids are a critical class of reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] These reactions are fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents and functional materials. This compound, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of complex molecules. The presence of the carboxylic acid group provides a handle for further functionalization, while the chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the target compounds.[2] This guide details a proposed synthetic route and the analytical techniques required for the thorough characterization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BClFO₄ | [3] |

| Molecular Weight | 218.38 g/mol | [3] |

| IUPAC Name | 4-Borono-2-chloro-5-fluorobenzoic acid | [3] |

| CAS Number | Not available | |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO |

Synthesis

The proposed starting material for this synthesis is 5-bromo-4-chloro-2-fluorobenzoic acid .[4]

Proposed Synthetic Scheme

The proposed two-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-bromo-4-chloro-2-fluorobenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-bromo-4-chloro-2-fluorobenzoic acid (1.0 eq).

-

Dissolution and Cooling: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The aromatic protons will appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of their positions on the substituted ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[5] The boronic acid protons are also expected to be a broad singlet, which may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carboxyl carbon is expected in the range of δ 165-185 ppm.[5] The carbon atom attached to the boron will also have a characteristic chemical shift.

-

¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the single fluorine atom on the aromatic ring.

-

¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a trigonal boronic acid, which can shift upon complexation or changes in pH.[6]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule, and it is expected to show the deprotonated molecule [M-H]⁻.[7][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

| Ion | Expected m/z |

| [M-H]⁻ | 217.9875 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5][9]

-

C=O stretch (carboxylic acid): A strong, sharp band between 1760-1690 cm⁻¹.[5][9]

-

O-H bend (boronic acid): Bands in the fingerprint region.

-

B-O stretch (boronic acid): A strong band around 1350 cm⁻¹.

-

C-Cl and C-F stretches: In the fingerprint region.

Melting Point

The melting point of the purified solid should be determined and will serve as an indicator of its purity. A sharp melting point range is indicative of a pure compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][10] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds between the boronic acid and an aryl or vinyl halide.[]

Suzuki-Miyaura Coupling Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and drug discovery. This guide has provided a detailed, albeit proposed, synthetic route and a comprehensive overview of the necessary characterization techniques to confirm its identity and purity. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the construction of complex molecular architectures, enabling the development of novel therapeutic agents and functional materials. The experimental protocols and characterization data outlined herein should serve as a valuable resource for researchers working with this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Carboxy-5-chloro-2-fluorophenylboronic acid | C7H5BClFO4 | CID 134128454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Carboxy-4-chloro-2-fluorophenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is derived from known spectral characteristics of similarly substituted phenylboronic acids, carboxylic acids, and halogenated aromatic compounds.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | DMSO-d₆ | ~13.5 | broad singlet | - | Carboxylic acid proton (-COOH) |

| ~8.1 | doublet | ~8 | Aromatic proton ortho to the carboxylic acid group | ||

| ~7.8 | doublet | ~6 | Aromatic proton ortho to the fluorine atom | ||

| ~8.0 (broad) | broad singlet | - | Boronic acid protons (-B(OH)₂) | ||

| ¹³C | DMSO-d₆ | ~165 | singlet | - | Carboxylic acid carbon (-C OOH) |

| ~160 (d) | doublet | ¹JCF ≈ 250 | Aromatic carbon attached to fluorine | ||

| ~135-140 | singlet | - | Aromatic carbon attached to chlorine | ||

| ~130-135 | singlet | - | Aromatic carbon attached to the carboxylic acid group | ||

| ~120-125 | singlet | - | Aromatic carbon attached to the boronic acid group | ||

| ~115-120 (d) | doublet | ²JCF ≈ 20-25 | Aromatic carbon ortho to fluorine | ||

| ~125-130 (d) | doublet | ³JCF ≈ 5-10 | Aromatic carbon meta to fluorine | ||

| ¹¹B | DMSO-d₆ | ~19-21 | broad singlet | - | Trigonal boronic acid (-B (OH)₂) |

| ¹⁹F | DMSO-d₆ | ~(-110) - (-120) | singlet or fine multiplet | - | Aromatic fluorine |

Note on NMR of boronic acids: Arylboronic acids have a propensity to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol or D₂O can help break up these oligomers and provide a clearer spectrum, though this will result in the exchange and disappearance of the B(OH)₂ and COOH proton signals.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong | The broadness is due to strong hydrogen bonding.[2] |

| O-H Stretch (Boronic Acid) | 3200-3600 | Broad, Medium | Also involved in hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong | The exact position depends on the extent of hydrogen bonding. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong | Multiple bands are expected in this region. |

| B-O Stretch (Asymmetric) | 1330-1380 | Strong | A characteristic band for boronic acids.[3] |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium | |

| C-F Stretch | 1100-1250 | Strong | |

| O-H Bend (Carboxylic Acid) | 920-950 | Broad, Medium | |

| C-Cl Stretch | 600-800 | Medium-Strong |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted Ion | Calculated m/z | Notes |

| ESI-Negative | [M-H]⁻ | 216.9874 | In negative ion mode, deprotonation of the carboxylic acid is the most likely ionization event. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M and M+2 peak. |

| ESI-Positive | [M+H]⁺ | 218.9994 | Protonation could occur on the carboxylic acid oxygen. |

| [M+Na]⁺ | 241.9813 | Adduct formation with sodium is common in ESI-MS. |

Predicted Fragmentation (MS/MS of [M-H]⁻):

-

Loss of H₂O (m/z 198.9768): From the boronic acid moiety.

-

Loss of CO₂ (m/z 172.9925): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of B(OH)₃ (m/z 154.9818): Loss of the boronic acid group.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Add approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).[5][6] DMSO-d₆ is often a good choice for dissolving polar organic solids and allows for the observation of exchangeable protons.

-

Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved. The solution should be clear and free of any solid particles.[5]

-

If the sample is not fully soluble, it may need to be filtered through a small plug of glass wool into a clean NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Tune and shim the probe for the chosen solvent to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire a standard one-pulse spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., a standard pulse-acquire sequence with broadband proton decoupling) is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance and longer relaxation times of ¹³C.

-

For ¹¹B and ¹⁹F NMR, select the appropriate nucleus and acquire the spectra. These nuclei are generally more sensitive than ¹³C.[7][8]

-

Reference the spectra appropriately. For ¹H and ¹³C, the residual solvent peak is often used as a secondary reference. For ¹⁹F, an external standard like CFCl₃ is common.[9]

-

2.2 Infrared (IR) Spectroscopy

This section describes two common methods for analyzing solid samples: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

2.2.1 Attenuated Total Reflectance (ATR) Method

ATR is a rapid and simple method that requires minimal sample preparation.[10][11][12]

-

Sample Preparation:

-

Ensure the ATR crystal (commonly diamond or germanium) is clean.[11] This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allowing it to dry completely.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.

-

Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[11][13]

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.[11]

-

2.2.2 Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for obtaining high-quality IR spectra of solids.[14]

-

Sample Preparation:

-

Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[2]

-

In a clean agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.[15]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.[15]

-

Gently but thoroughly mix the sample and KBr by grinding for about a minute. Avoid excessive grinding which can lead to moisture absorption.[14]

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.[16]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

-

Acquire the IR spectrum. It is good practice to run a background spectrum using a blank KBr pellet.

-

The resulting spectrum will show the absorption bands of the sample.

-

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound.[17][18]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for mass spectrometry, such as a mixture of acetonitrile and water or methanol and water.[19]

-

A small amount of a modifier, such as 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, can be added to the solvent to improve ionization efficiency.[19]

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[20]

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to optimal values for the analyte and solvent system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecule.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (e.g., [M-H]⁻) as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[21]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of an organic solid.

References

- 1. reddit.com [reddit.com]

- 2. azom.com [azom.com]

- 3. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 7. <sup>11</sup>B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin | Department of Chemistry [chem.ox.ac.uk]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mt.com [mt.com]

- 11. agilent.com [agilent.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 14. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 15. shimadzu.com [shimadzu.com]

- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 20. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-4-chloro-2-fluorophenylboronic acid, also known as 4-borono-2-chloro-5-fluorobenzoic acid, is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctionalized aromatic ring, featuring a boronic acid, a carboxylic acid, and halogen substituents, makes it a valuable reagent in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, computed data for the closely related isomer, 4-Carboxy-5-chloro-2-fluorophenylboronic acid, provides valuable estimates of its physicochemical properties. These properties are summarized in the table below. The presence of the electron-withdrawing fluorine and chlorine atoms, along with the carboxylic acid group, is expected to influence the acidity of the boronic acid and the overall reactivity of the molecule.

Table 1: Physicochemical Properties of 4-Carboxy-5-chloro-2-fluorophenylboronic acid (Computed)

| Property | Value | Source |

| Molecular Formula | C₇H₅BClFO₄ | PubChem CID: 134128454[1] |

| Molecular Weight | 218.38 g/mol | PubChem CID: 134128454[1] |

| IUPAC Name | 4-borono-2-chloro-5-fluorobenzoic acid | PubChem CID: 134128454[1] |

| CAS Number | 325786-23-0 (for this compound) | ChemicalBook[2] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 134128454[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 134128454[1] |

| Rotatable Bond Count | 2 | PubChem CID: 134128454[1] |

| Polar Surface Area | 77.8 Ų | PubChem CID: 134128454[1] |

Note: The data presented are computed values for an isomer and should be used as estimations for this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

The reactivity of this boronic acid is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.0-1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-2 eq relative to Pd)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, the base, and a magnetic stir bar.

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the palladium catalyst and ligand (if used).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the aqueous layer and extract it with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Stability and Handling

Boronic acids, including this compound, can undergo dehydration to form boroxines (cyclic anhydrides). This process is often reversible in the presence of water. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere. During Suzuki-Miyaura reactions, the presence of a base and elevated temperatures can potentially lead to protodeborylation, a side reaction where the boronic acid group is replaced by a hydrogen atom. The choice of base and careful control of reaction temperature are crucial to minimize this undesired pathway.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel organic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are of great interest in drug discovery and materials science. While detailed experimental data for this specific compound is limited, the general principles of its reactivity can be inferred from related structures, providing a solid foundation for its application in synthetic endeavors. Further research into its specific properties and reaction optimizations will undoubtedly expand its utility in the chemical sciences.

References

Technical Guide: Solubility and Application of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a substituted aromatic boronic acid of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid, a carboxylic acid, and halogen substituents, makes it a versatile building block for complex molecular architectures. A critical parameter for its application in synthesis and formulation is its solubility in various organic solvents. This technical guide provides an overview of the expected solubility characteristics of this compound based on general principles for phenylboronic acids, outlines a standard experimental protocol for solubility determination, and illustrates its primary application in drug discovery workflows.

Introduction to this compound

This compound is a synthetic organoboron compound. Boronic acids are recognized as bioisosteres of carboxylic acids and are pivotal in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional polymers.[3][4] The specific substitution pattern of this compound provides multiple points for chemical modification, enhancing its utility as a versatile reagent in the development of novel compounds.[3][4]

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, the solubility can be inferred from the behavior of structurally similar phenylboronic acids.

General Solubility Trends for Phenylboronic Acids:

-

Polar Aprotic Solvents: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone, 3-pentanone).[5][6][7][8]

-

Halogenated Solvents: Moderate solubility is often observed in halogenated solvents such as chloroform.[5][6][7][8]

-

Hydrocarbons: Solubility is typically very low in nonpolar hydrocarbon solvents like methylcyclohexane.[5][6][7][8]

-

Water: The solubility of substituted phenylboronic acids in water can be low. For instance, unsubstituted phenylboronic acid has a reported solubility of about 1.9 g/100 g of H₂O at 20°C.[5] The presence of a carboxylic acid group on this compound would be expected to increase aqueous solubility, particularly at higher pH where the carboxylate salt can form.

-

Alcohols: Solubility in alcohols is generally expected, though the compound may undergo esterification with the solvent, especially under heating.

The polarity of the solvent generally correlates positively with the solubility of phenylboronic acids.[5][6] Given its polar carboxylic acid group, this compound is anticipated to follow these trends.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly to Soluble | The carboxylic acid and boronic acid groups can form hydrogen bonds. Solubility in water is pH-dependent. |

| Polar Aprotic | Acetone, THF, DMSO, DMF | Soluble | High polarity and ability to act as hydrogen bond acceptors favor dissolution. |

| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble | Moderate polarity allows for some interaction. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble | Aromatic ring interaction may provide some solubility. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Insoluble | The high polarity of the compound is incompatible with nonpolar solvents. |

Note: This table is predictive and based on general trends for similar compounds. Experimental verification is required for precise data.

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[5][6][9] This method involves observing the temperature at which a solid completely dissolves in a liquid for a mixture of known composition.

Principle: A biphasic mixture of the solute (this compound) and a chosen solvent is prepared with a precisely known composition. The mixture is heated at a slow, constant rate with rigorous stirring. The temperature at which the last solid particles disappear is recorded as the equilibrium or saturation temperature for that specific composition. By repeating this process for various compositions, a full solubility curve (solubility vs. temperature) can be constructed.

Apparatus:

-

Jacketed glass vessel with temperature control (circulating water or oil bath).

-

Calibrated thermometer or temperature probe (accuracy ±0.1°C).

-

Magnetic stirrer and stir bar.

-

Analytical balance (accuracy ±0.0001 g).

-

Optional: Luminance probe or laser-based turbidity sensor for automated detection of dissolution.

Procedure:

-

Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the glass vessel.

-

Heating and Stirring: Place the vessel in the temperature-controlled system. Begin stirring vigorously to ensure the mixture is homogenous.

-

Heating Rate: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5°C/min) to maintain near-equilibrium conditions.

-

Observation: Visually observe the mixture for the disappearance of the last solid particles. Alternatively, monitor the light transmittance through the solution using an instrumental probe; a sharp increase in light intensity indicates full dissolution.[5][6][7][8]

-

Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation point for the prepared concentration.

-

Data Analysis: Repeat the measurement for several different mole fractions of the solute to generate a solubility curve. The data can be plotted as mole fraction (x) vs. temperature (T) and correlated using thermodynamic models like the Wilson, NRTL, or Redlich–Kister equations.[5][6]

Application in Drug Discovery: Suzuki-Miyaura Coupling Workflow

This compound is a key building block in drug discovery, primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[2][4] The workflow below illustrates its application in the synthesis of a potential drug candidate.

Caption: Logical workflow for the synthesis of a drug intermediate using Suzuki-Miyaura coupling.

Conclusion

While specific solubility data for this compound remains to be published, its solubility behavior can be reliably predicted based on the established properties of the phenylboronic acid class. It is expected to be most soluble in polar aprotic solvents and least soluble in nonpolar aliphatic solvents. For researchers requiring precise quantitative data, the dynamic solubility determination method provides a robust experimental framework. The primary utility of this compound as a synthetic building block in drug discovery, particularly through the Suzuki-Miyaura reaction, underscores the importance of understanding its physicochemical properties for optimizing reaction conditions and enabling the synthesis of novel therapeutic agents.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Ascent of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, versatile reactivity, and generally low toxicity have propelled their use in a wide array of applications, from the construction of complex molecular architectures to the development of life-saving therapeutics. This technical guide provides an in-depth exploration of the discovery and historical evolution of these remarkable compounds, detailing the key scientific milestones, the development of synthetic methodologies, and their impact on drug discovery.

A Historical Timeline: From Serendipitous Discovery to Rational Design

The journey of phenylboronic acids is a testament to the progression of chemical science, marked by key discoveries that unlocked their vast potential.

| Year | Milestone | Key Contributor(s) | Significance |

| 1860 | First synthesis of a boronic acid (ethylboronic acid) | Edward Frankland | Demonstrated the feasibility of creating a carbon-boron bond, laying the foundational chemistry.[1][2][3] |

| 1880 | First reported synthesis of benzeneboronic acid | A. Michaelis and P. Becker | The first synthesis of the parent compound of the phenylboronic acid class, though the method was harsh and low-yielding. |

| 1979 | Development of the Suzuki-Miyaura cross-coupling reaction | Akira Suzuki and Norio Miyaura | A paradigm shift in organic synthesis, providing a mild and highly efficient method for forming carbon-carbon bonds using boronic acids, leading to a surge in their use.[4][5][6][7][8] |

| 1997 | Discovery of Bortezomib's inhibitory effect on the 26S proteasome | This discovery highlighted the potential of boronic acids as potent and specific enzyme inhibitors, paving the way for their use in cancer therapy.[9] | |

| 2003 | FDA approval of Bortezomib (Velcade®) | Millennium Pharmaceuticals | The first proteasome inhibitor and the first drug containing a boronic acid moiety to be approved, revolutionizing the treatment of multiple myeloma.[10][11][12] |

| 2014 | FDA approval of Tavaborole (Kerydin®) and Crisaborole (Eucrisa®) in 2016 | Anacor Pharmaceuticals | The approval of these benzoxaborole-based drugs for fungal infections and atopic dermatitis, respectively, expanded the therapeutic applications of boronic acids beyond oncology.[13][14][15][16][17][18][19][20][21] |

| 2015 | FDA approval of Ixazomib (Ninlaro®) | Takeda Oncology | The first oral proteasome inhibitor, offering a more convenient treatment option for multiple myeloma patients.[22][23][24][25][26] |

| 2017 | FDA approval of Vaborbactam (in Vabomere®) | The Medicines Company | A boronic acid-based β-lactamase inhibitor, demonstrating the utility of this class of compounds in combating antibiotic resistance.[27][28][29][30][31] |

The Evolution of Synthesis: Key Methodologies

The synthetic utility of substituted phenylboronic acids is intrinsically linked to the development of efficient and versatile methods for their preparation. The following sections detail the core synthetic strategies.

Early Methods: Grignard and Organolithium Reactions

The earliest approaches to phenylboronic acids involved the reaction of organometallic reagents with borate esters.

-

Grignard Reaction: This method, while classic, involves the reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis. While straightforward, it often suffers from low yields and is incompatible with many functional groups.

-

Organolithium Reaction: Similar to the Grignard approach, this method uses a phenyllithium reagent. It can offer improved reactivity but shares the limitation of functional group intolerance.

Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis

The advent of palladium-catalyzed cross-coupling reactions marked a turning point in the synthesis of substituted phenylboronic acids, offering milder conditions, broader functional group tolerance, and higher yields.

-

Miyaura Borylation: This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronic ester can be readily hydrolyzed to the corresponding boronic acid.

-

Suzuki-Miyaura Coupling: While primarily known for forming C-C bonds, the principles of this reaction laid the groundwork for the development of borylation methods. It involves the reaction of an organoboron compound with an organic halide or triflate.

Modern Frontiers: C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted phenylboronic acids. This approach avoids the need for pre-functionalized starting materials (halides or triflates) by directly converting a C-H bond on the aromatic ring to a C-B bond, typically using an iridium or rhodium catalyst.

Experimental Protocols

The following are representative protocols for the key synthetic methodologies described above.

Synthesis of Phenylboronic Acid via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Bromobenzene

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Sulfuric acid (concentrated)

-

Ice

Procedure:

-

Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture in an ice-salt bath.

-

Slowly add a solution of trimethyl borate in anhydrous diethyl ether, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Hydrolyze the reaction mixture by carefully pouring it onto a mixture of crushed ice and concentrated sulfuric acid.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenylboronic acid.

-

Recrystallize the crude product from water to obtain pure phenylboronic acid.

Miyaura Borylation of an Aryl Bromide

Materials:

-

Aryl bromide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-100 °C with stirring for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting boronic ester by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Substituted phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Aqueous sodium carbonate solution (2M)

-

Toluene

Procedure:

-

In a round-bottom flask, dissolve the aryl halide, substituted phenylboronic acid, and triphenylphosphine in toluene.

-

Add the aqueous sodium carbonate solution to the mixture.

-

Bubble argon through the solution for 15-20 minutes to degas.

-

Add the palladium(II) acetate catalyst to the reaction mixture.

-

Heat the mixture to reflux (around 80-100 °C) and stir vigorously for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualization of Key Pathways and Workflows

General Synthetic Pathways to Substituted Phenylboronic Acids

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic acid - Wikiwand [wikiwand.com]

- 3. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 4. news-medical.net [news-medical.net]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]

- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bortezomib - Wikipedia [en.wikipedia.org]

- 12. History of approvals for proteasome inhibitors bortezomib, carfilzomib and ixazomib | VJHemOnc [vjhemonc.com]

- 13. Tavaborole - Wikipedia [en.wikipedia.org]

- 14. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nationaleczema.org [nationaleczema.org]

- 16. dermnetnz.org [dermnetnz.org]

- 17. Crisaborole - Wikipedia [en.wikipedia.org]

- 18. drugs.com [drugs.com]

- 19. Pfizer Receives FDA Approval for EUCRISA™ (crisaborole), a Novel Non-Steroidal Topical Ointment for Mild to Moderate Atopic Dermatitis (Eczema) | Pfizer [pfizer.com]

- 20. FDA Approves Topical Treatment for Onychomycosis | Consultant360 [consultant360.com]

- 21. fda.gov [fda.gov]

- 22. Ixazomib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. targetedonc.com [targetedonc.com]

- 24. cancernetwork.com [cancernetwork.com]

- 25. myeloma.org [myeloma.org]

- 26. U.S. FDA Approves Takeda’s NINLARO® (ixazomib), the First and Only Oral Proteasome Inhibitor to Treat Multiple Myeloma [takedaoncology.com]

- 27. Meropenem/vaborbactam - Wikipedia [en.wikipedia.org]

- 28. idpittstop.com [idpittstop.com]

- 29. newdrugapprovals.org [newdrugapprovals.org]

- 30. clinician.nejm.org [clinician.nejm.org]

- 31. cphi-online.com [cphi-online.com]

In-depth Technical Guide: CAS Number 1341284-54-5

Disclaimer: The CAS number 1341284-54-5 does not correspond to a publicly documented chemical substance. Searches for this specific identifier in chemical databases and supplier catalogs did not yield any conclusive results. It is possible that this CAS number is incorrect, has been retired, or refers to a proprietary compound not available in the public domain.

This guide has been constructed based on a hypothetical compound to demonstrate the requested format and level of detail. The data presented herein is illustrative and should not be considered factual.

Hypothetical Compound Identity and Properties

For the purpose of this demonstration, we will assign the fictional name "Exemplaribine" to the compound associated with CAS number 1341284-54-5.

Table 1: Physicochemical Properties of Exemplaribine (Hypothetical)

| Property | Value |

| Molecular Formula | C₂₂H₂₅FN₄O₄ |

| Molecular Weight | 444.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 182-185 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water. |

| Stability | Stable under standard laboratory conditions. Light sensitive. |

| pKa | 7.8 (predicted) |

| LogP | 3.2 (predicted) |

Biological Activity and Mechanism of Action (Hypothetical)

Exemplaribine is a potent and selective inhibitor of the fictional kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5). By binding to the ATP-binding pocket of MAP4K5, Exemplaribine prevents the phosphorylation of its downstream substrates, thereby inhibiting the propagation of the signaling cascade. This pathway is implicated in inflammatory responses and cellular stress.

Experimental Protocols (Hypothetical)

In Vitro Kinase Assay for MAP4K5 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Exemplaribine against MAP4K5.

Materials:

-

Recombinant human MAP4K5 enzyme

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Exemplaribine stock solution (10 mM in DMSO)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Exemplaribine in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the diluted Exemplaribine or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing MAP4K5 and MBP in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Kₘ for MAP4K5.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of Exemplaribine relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Suppliers

As CAS number 1341284-54-5 is not publicly documented, there are no known commercial suppliers for this compound. For novel or proprietary compounds, synthesis would typically be performed in-house or through a custom synthesis service from a contract research organization (CRO).

Table 2: Potential Custom Synthesis Providers (General)

| Supplier | Website |

| WuXi AppTec | --INVALID-LINK-- |

| Evotec | --INVALID-LINK-- |

| Syngene | --INVALID-LINK-- |

| Charles River Laboratories | --INVALID-LINK-- |

In-Depth Technical Guide: Stability and Storage of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Carboxy-4-chloro-2-fluorophenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles for arylboronic acids, particularly those with electron-withdrawing substituents, to provide a robust framework for its handling, storage, and stability assessment.

Core Concepts in Boronic Acid Stability

Arylboronic acids are generally stable compounds, yet their utility in sensitive applications like drug development necessitates a thorough understanding of their potential degradation pathways. The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and dehydration to form boroxines. The electron-withdrawing nature of the chloro, fluoro, and carboxy substituents on the phenyl ring can influence the Lewis acidity of the boron center and, consequently, its stability profile.

Key Degradation Pathways:

-

Hydrolysis (Protodeboronation): This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acidic or basic conditions.

-

Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents.

-

Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following conditions are recommended based on general guidelines for boronic acids.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Protect from light. | Light can potentially catalyze oxidative degradation pathways. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and the dehydration/trimerization to boroxines. |

| Container | Use a clean, dry, and inert container (e.g., amber glass vial). | Prevents contamination and unwanted reactions with the container material. |

| Handling | Handle in a well-ventilated area, preferably in a glove box or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Minimizes inhalation and contact with the skin and eyes. |

Incompatible Materials and Conditions

To prevent degradation and ensure safety, it is crucial to avoid contact with certain materials and exposure to specific conditions.

Table 2: Incompatible Materials and Conditions

| Category | Incompatible Agents/Conditions | Reason for Incompatibility |

| Chemicals | Strong oxidizing agents, strong acids, strong bases. | Can promote rapid degradation through oxidation or hydrolysis. |

| Environmental | High humidity, direct sunlight, high temperatures. | Accelerate hydrolysis, oxidation, and other decomposition pathways. |

| Metals | Certain metals may catalyze degradation. Avoid contact with reactive metal surfaces. | Catalytic effects can lead to unpredictable decomposition. |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of this compound. This typically involves forced degradation studies followed by the development of a chromatographic method that can separate the intact compound from its degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

-

-

Basic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for a specified period.

-

Also, reflux a solution of the compound at an elevated temperature.

-

At each time point, dissolve the solid sample or dilute the solution for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples at appropriate time intervals.

-

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation: A standard HPLC system with a PDA detector.

Example Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined from the UV spectrum, likely around 254 nm).

-

Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

Objective: To monitor the degradation of this compound and identify the structure of its degradation products.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Methodology for Monitoring Hydrolysis:

-

Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Initial Spectrum: Acquire an initial ¹H and ¹¹B NMR spectrum to serve as a baseline.

-

Induce Degradation: Add a small amount of D₂O to the NMR tube to initiate hydrolysis.

-

Time-course Monitoring: Acquire NMR spectra at regular intervals to monitor the appearance of new signals and the disappearance of the parent compound's signals.

-

Structural Elucidation: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural identification of any major degradation products. The characteristic chemical shift of the boronic acid in ¹¹B NMR will change upon degradation.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of boronic acids.

The Electrophilicity of the Boron Center in 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electrophilicity of Arylboronic Acids

Arylboronic acids are characterized by a boron atom bonded to a phenyl ring and two hydroxyl groups. The boron atom in its neutral, trigonal planar sp² hybridized state possesses a vacant p-orbital, rendering it an electron-deficient Lewis acid.[1][2] This inherent electrophilicity is central to the reactivity of boronic acids, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

The electrophilicity of the boron center is not static and is significantly influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the equilibrium between the neutral boronic acid and its anionic, tetrahedral sp³ hybridized boronate form in the presence of a Lewis base (such as a hydroxide ion).[4][5]

Factors Influencing the Electrophilicity of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

The electrophilicity of the boron atom in this compound is modulated by the cumulative electronic effects of its three substituents on the phenyl ring: a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a fluorine atom (-F).

Table 1: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density | Predicted Impact on Boron Electrophilicity |

| -COOH (Carboxy) | 5 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly deactivating | Increase |

| -Cl (Chloro) | 4 | Electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Increase |

| -F (Fluoro) | 2 | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Increase |

All three substituents are electron-withdrawing, which is expected to significantly increase the electrophilicity of the boron center compared to unsubstituted phenylboronic acid. The fluorine atom at the ortho position is particularly noteworthy due to its strong inductive effect.

Caption: Logical relationship diagram illustrating the key factors that influence the electrophilicity of the boron center in an arylboronic acid.

Predicted Lewis Acidity

The Lewis acidity of a boronic acid is a direct measure of its electrophilicity and is often expressed by its pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate. Electron-withdrawing groups generally decrease the pKa, indicating a stronger Lewis acid. Given the presence of three electron-withdrawing substituents, this compound is predicted to be a significantly stronger Lewis acid than phenylboronic acid.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Trend | Rationale |

| Lewis Acidity (pKa) | Lower than phenylboronic acid (pKa ~8.8) | Cumulative electron-withdrawing effects of -COOH, -Cl, and -F substituents increase the acidity of the boron center. |

| Reactivity in Suzuki-Miyaura Coupling | Potentially high | Increased electrophilicity can facilitate the transmetalation step. However, steric hindrance from the ortho-fluoro substituent might play a role. |

| Stability | Generally stable, but susceptible to protodeboronation under certain conditions, especially with fluorine substitution.[6] | The strong C-B bond is a hallmark of arylboronic acids. |

Experimental Protocols for Characterization

While specific experimental data for this compound is lacking, the following are standard methodologies for assessing the electrophilicity and Lewis acidity of arylboronic acids.

Determination of pKa by Spectrophotometric Titration

This method is suitable for arylboronic acids as the UV-Vis spectrum often changes upon ionization.

-

Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength as a function of pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a series of buffered aqueous solutions with a range of known pH values.

-

Add a small aliquot of the boronic acid stock solution to each buffered solution.

-

Record the UV-Vis spectrum for each sample.

-

Plot the absorbance at a selected wavelength (where the absorbance change is maximal) against pH and fit the data to determine the pKa.

-

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly probing the electronic environment of the boron atom.

-

Principle: The chemical shift of the ¹¹B nucleus is sensitive to its coordination state. A downfield shift is typically observed upon formation of the tetrahedral boronate species.

-

Procedure:

-

Dissolve the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the ¹¹B NMR spectrum.

-

To observe the formation of the boronate, a Lewis base (e.g., NaOD in D₂O) can be titrated into the solution, and the change in the ¹¹B chemical shift can be monitored.

-

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of boronic acids.

-

Methodology:

-

Model the structure of this compound and its corresponding boronate.

-

Perform geometry optimization and frequency calculations.

-

Calculate properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, which can be correlated with electrophilicity, and the Gibbs free energy change for the acid dissociation reaction to predict the pKa.[7]

-

Caption: A generalized experimental workflow for the characterization of the electrophilicity of an arylboronic acid.

Applications in Drug Development and Organic Synthesis

The enhanced electrophilicity of this compound makes it a valuable building block in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are common motifs in pharmaceuticals.[3] The carboxylic acid group provides a handle for further functionalization or can be used to modulate the solubility and pharmacokinetic properties of a target molecule. Boronic acids are also known to interact with diols, a property that has been exploited in the development of sensors and bioconjugation strategies.[3][8]

In medicinal chemistry, boronic acids have emerged as important pharmacophores, with several approved drugs containing this moiety.[2][9] The electrophilic boron center can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition. The predicted high electrophilicity of this compound suggests it could be a promising fragment for the design of novel enzyme inhibitors.

Conclusion

While direct experimental data is not available, a thorough understanding of the fundamental principles of physical organic chemistry allows for a robust prediction of the electrophilic character of the boron center in this compound. The presence of three electron-withdrawing substituents—carboxy, chloro, and fluoro—is expected to significantly enhance its Lewis acidity and reactivity. This guide provides a framework for researchers to understand, predict, and experimentally verify the properties of this compound, facilitating its application in the development of new synthetic methodologies and therapeutic agents.

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine and Chlorine Substituents in 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a polysubstituted arylboronic acid of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic building block, particularly in palladium-catalyzed cross-coupling reactions, is enhanced by the specific arrangement of its functional groups. The presence and positioning of the fluorine and chlorine atoms, in conjunction with the carboxylic acid moiety, impart distinct electronic and steric properties that modulate the molecule's reactivity, acidity, and potential for interaction with biological targets. This technical guide elucidates the individual and synergistic roles of the fluoro and chloro substituents, providing insights into their influence on the chemical and pharmacological properties of the core structure. This document also presents relevant physicochemical data, a plausible synthetic route, and a detailed experimental protocol for a key application, serving as a comprehensive resource for researchers in the field.

Physicochemical Properties

| Property | Value (for 4-Carboxy-5-chloro-2-fluorophenylboronic acid) | Data Source |

| Molecular Formula | C₇H₅BClFO₄ | PubChem |

| Molecular Weight | 218.38 g/mol | PubChem |

| Exact Mass | 217.9953447 Da | PubChem |

| Topological Polar Surface Area | 77.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: The data presented is for the isomer 4-carboxy-5-chloro-2-fluorophenylboronic acid and should be considered as an approximation for this compound.

The Role of Substituents

The unique properties of this compound arise from the interplay of its three key substituents: the boronic acid, the fluorine atom, the chlorine atom, and the carboxylic acid.

The Boronic Acid Group

The boronic acid functional group (-B(OH)₂) is a versatile moiety in organic synthesis. It is a mild Lewis acid, allowing it to engage in a variety of chemical transformations. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The boronic acid group can also form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems.

The Fluorine Substituent

The fluorine atom at the 2-position (ortho to the boronic acid) significantly influences the molecule's properties:

-

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boronic acid, potentially enhancing its reactivity in certain reactions.

-

Steric Effects: While small, the fluorine atom can exert steric hindrance that may influence the preferred conformation of the molecule and its interaction with other reagents or binding sites.

-

Metabolic Stability: In drug design, the carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding affinity to biological targets.

The Chlorine Substituent

The chlorine atom at the 4-position (para to the boronic acid) further modulates the molecule's characteristics:

-

Electronic Effects: Chlorine also has a strong electron-withdrawing inductive effect (-I), which complements the effect of the fluorine atom in increasing the electrophilicity of the aromatic ring and the acidity of the boronic acid. It also has a weak, deactivating mesomeric effect (+M).

-

Lipophilicity: The presence of chlorine generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

-

Steric Bulk: Chlorine is larger than fluorine and can provide additional steric bulk, which can be used to probe or fill hydrophobic pockets in enzyme active sites.

The Carboxylic Acid Substituent

The carboxylic acid group at the 5-position introduces several key features:

-

Polarity and Solubility: The carboxyl group is highly polar and can be ionized at physiological pH, which significantly impacts the molecule's aqueous solubility and overall physicochemical properties.

-

Synthetic Handle: It provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other molecular fragments or linkers.

-

Biological Interactions: The carboxylate can form strong ionic interactions and hydrogen bonds with biological targets, such as the basic residues (e.g., lysine, arginine) in protein binding sites.

The interplay of these substituents creates a unique electronic and steric profile, making this compound a valuable building block for constructing complex molecules with tailored properties for drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] 5-Carboxy-4-chloro-2-fluorophenylboronic acid is a particularly valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine and chlorine atoms and a carboxylic acid moiety, allows for the synthesis of highly functionalized biaryl compounds with specific electronic and steric properties.[3]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing this compound, along with relevant data and visualizations to guide researchers in its successful application.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions are based on established methods for structurally similar boronic acids and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (Argon or Nitrogen)

-